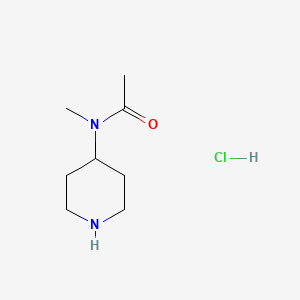![molecular formula C10H11NO3 B3022407 4-[Acetyl(methyl)amino]benzoic acid CAS No. 26961-99-9](/img/structure/B3022407.png)
4-[Acetyl(methyl)amino]benzoic acid
Vue d'ensemble
Description
“4-[Acetyl(methyl)amino]benzoic acid” is a derivative of aminomethylbenzoic acid . Aminomethylbenzoic acid, more precisely, 4-aminomethylbenzoic acid or p-aminomethylbenzoic acid (PAMBA), is an antifibrinolytic . It is also an antihemorrhagic agent, which is used for the treatment of internal haemorrhage .
Synthesis Analysis
The synthesis of aminobenzoic acid, a related compound, is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid . For the synthesis of 4-acetyl-2-methylbenzoic acid, another related compound, 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether was refluxed for 5 hours at 80°C, palladium acetate as catalyst, yield 95% .Molecular Structure Analysis
The molecular structure of “4-[Acetyl(methyl)amino]benzoic acid” can be represented by the formula: C8H9NO2 . The structure is available as a 2d Mol file or as a computed 3d SD file .Safety and Hazards
The safety data sheet for a related compound, 4-aminobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as carboxylic acids, can interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Carboxylic acids, which this compound is a derivative of, are known to undergo reactions such as nucleophilic acyl substitution . This involves the carboxylic acid reacting with a nucleophile, leading to the substitution of the acyl group . The exact mode of action would depend on the specific targets and the biochemical environment.
Biochemical Pathways
It’s known that similar compounds, such as 4-aminobenzoic acid (paba), are intermediates in the synthesis of folate by bacteria, plants, and fungi . PABA is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Pharmacokinetics
For instance, carboxylic acids can be converted into various derivatives, such as acid chlorides, anhydrides, esters, and amides, through nucleophilic acyl substitution reactions . These reactions can influence the compound’s bioavailability.
Result of Action
It’s known that similar compounds, such as paba, play a crucial role in the metabolic pathway for the synthesis of folic acid in many bacterial species, yeasts, and plants .
Action Environment
The reactivity of similar compounds, such as carboxylic acids, can be enhanced in the presence of a strong acid . This suggests that the compound’s action could be influenced by the pH of the environment.
Propriétés
IUPAC Name |
4-[acetyl(methyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11(2)9-5-3-8(4-6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHGIIWEXHFKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300673 | |
| Record name | 4-[acetyl(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26961-99-9 | |
| Record name | NSC138296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[acetyl(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B3022324.png)


![N-[2-(methylamino)ethyl]acetamide](/img/structure/B3022327.png)
![4-[(Methylsulfanyl)methyl]aniline](/img/structure/B3022330.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022333.png)



![Methyl 3-{[(chloroacetyl)amino]methyl}benzoate](/img/structure/B3022339.png)



